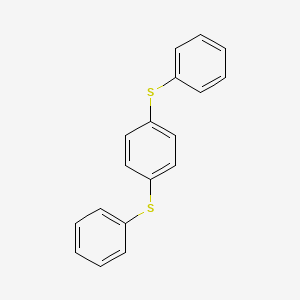
Benzene, 1,4-bis(phenylthio)-
Cat. No. B3051556
Key on ui cas rn:
3459-94-7
M. Wt: 294.4 g/mol
InChI Key: WGBYOWIYAKVOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04374066
Procedure details


A mixture of 19.6 parts of 86% potassium hydroxide, 33 parts of thiophenol and about 120 parts of dimethylacetamide was heated at a temperature of 120° C. with stirring to effect the removal of water. After about 6.5 parts of water was collected, there was added to the resulting mixture 26.3 parts of para-dibromobenzene and the mixture was heated to reflux. After 6 hours at reflux the reaction mixture was allowed to cool and 300 parts of water was added. There was obtained a tan colored solid which was filtered and washed with water several times. The product was then dried. There was obtained 34.7 parts of 1,4-dithiophenoxybenzene based on method of preparation.
[Compound]
Name
19.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name

Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].[C:3]1([SH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CC(N(C)C)=O>[S:9]([C:6]1[CH:7]=[CH:8][C:3]([S:9][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:4][CH:5]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
19.6
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the removal of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After about 6.5 parts of water was collected
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
there was added to the resulting mixture 26.3 parts of para-dibromobenzene
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 6 hours at reflux the reaction mixture
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
300 parts of water was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
There was obtained a tan colored solid which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water several times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was then dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(C1=CC=CC=C1)C1=CC=C(C=C1)SC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
